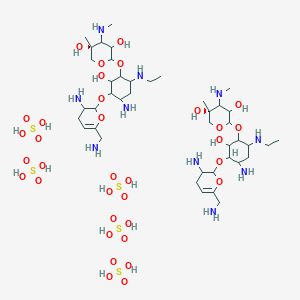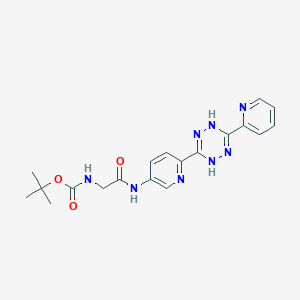
Py-2H-Tetrazine-Py-NHBoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Py-2H-Tetrazine-Py-NHBoc: (Chemical name: Pyridine-2H-tetrazine-pyridine-NH-Boc) is a chemical reagent known for its unique chemical structure and properties. It consists of a pyridine group, a tetrazine moiety, and a Boc-protected amine group. This compound is widely used in click chemistry reactions, particularly in bioorthogonal chemistry, due to its ability to form stable conjugates with strained alkenes and alkynes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Py-2H-Tetrazine-Py-NHBoc typically involves the following steps:
Formation of the Tetrazine Moiety: The tetrazine ring is synthesized through a series of reactions starting from hydrazine derivatives and nitriles.
Attachment of Pyridine Groups: The pyridine groups are introduced through nucleophilic substitution reactions.
Boc Protection: The amine group is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Click Chemistry Reactions: Py-2H-Tetrazine-Py-NHBoc undergoes inverse electron-demand Diels-Alder reactions with strained alkenes and alkynes, forming stable triazole rings.
Substitution Reactions: The pyridine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Reagents: Strained alkenes, alkynes, Boc anhydride, hydrazine derivatives, nitriles.
Major Products:
Triazole Rings: Formed through click chemistry reactions.
Functionalized Pyridine Derivatives: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Click Chemistry: Used in the synthesis of complex molecules through bioorthogonal reactions.
Molecular Probes: Employed in the development of fluorescent probes for imaging applications.
Biology:
Bioconjugation: Utilized for labeling biomolecules such as proteins and nucleic acids.
Drug Delivery: Facilitates targeted drug delivery by conjugating therapeutic agents to specific biomolecules.
Medicine:
Diagnostic Imaging: Applied in the development of imaging agents for diagnostic purposes.
Therapeutic Agents: Explored for its potential in targeted cancer therapies.
Industry:
Material Science: Used in the synthesis of functional materials with specific properties.
Polymer Chemistry: Incorporated into polymers to introduce reactive sites for further modification.
Wirkmechanismus
Mechanism: Py-2H-Tetrazine-Py-NHBoc exerts its effects through bioorthogonal click chemistry reactions. The tetrazine moiety reacts with strained alkenes and alkynes, forming stable triazole rings. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Tetrazine Amine: Similar in structure but lacks the Boc-protected amine group.
Me-Tetrazine Amine: A methylated version of tetrazine amine.
DiPy-Tetrazine-Amine: Contains two pyridine groups attached to the tetrazine moiety.
Uniqueness: Py-2H-Tetrazine-Py-NHBoc is unique due to its combination of a tetrazine moiety, pyridine groups, and a Boc-protected amine. This structure provides versatility in click chemistry reactions and allows for selective bioconjugation and functionalization .
Eigenschaften
Molekularformel |
C19H22N8O3 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-oxo-2-[[6-(6-pyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazin-3-yl)pyridin-3-yl]amino]ethyl]carbamate |
InChI |
InChI=1S/C19H22N8O3/c1-19(2,3)30-18(29)22-11-15(28)23-12-7-8-14(21-10-12)17-26-24-16(25-27-17)13-6-4-5-9-20-13/h4-10H,11H2,1-3H3,(H,22,29)(H,23,28)(H,24,25)(H,26,27) |
InChI-Schlüssel |
KNBKJTLCQAJECX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CN=C(C=C1)C2=NNC(=NN2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)
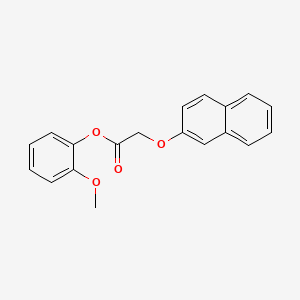
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)
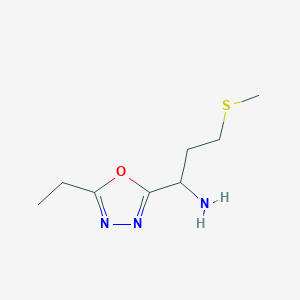
![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)
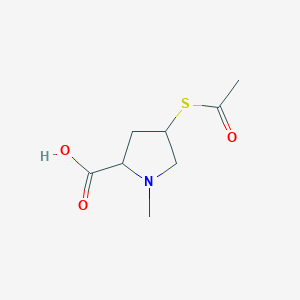
![tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B14802563.png)

![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
![2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B14802585.png)
![Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans-](/img/structure/B14802591.png)
